2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that triazole derivatives are often used as ligands in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . In these reactions, the triazole acts as a stabilizer for copper (I), enhancing the catalytic effect and accelerating reaction rates .
Biochemical Pathways
The triazole moiety is a common feature in many biologically active compounds and is involved in a wide range of biochemical processes .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Biochemical Analysis
Biochemical Properties
It is known that the triazole moiety in the compound can interact with various biomolecules through hydrogen bonding . This interaction can potentially influence the function of enzymes and proteins, although specific interactions have not been identified yet.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves reacting an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ethylamine side chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Pyrazole: Similar to triazole but with two adjacent nitrogen atoms, used in anti-inflammatory drugs.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine side chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Overview
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride, also known as N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride, is a compound that exhibits significant biological activity, particularly in the context of its interactions with various enzymes and cellular processes. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
- Molecular Formula : C6H14Cl2N4
- CAS Number : 1820739-56-7
Property | Value |
---|---|
Molecular Weight | 213.11 g/mol |
Purity | 95% |
Appearance | White crystalline powder |
The primary mechanism of action for this compound involves its role as an inhibitor of cholinesterase enzymes , specifically acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in neuronal cells, which can enhance cholinergic signaling and potentially improve cognitive functions and memory .
Target Enzymes
- Acetylcholinesterase (AChE) : Hydrolyzes acetylcholine to terminate synaptic transmission.
- Butyrylcholinesterase (BChE) : Similar function but less specific to acetylcholine.
Cellular Effects
Research indicates that this compound can significantly affect various cellular processes:
- Neuronal Cells : Enhances cholinergic signaling by increasing acetylcholine levels.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition against cholinesterases. The inhibition constants (IC50 values) for AChE and BChE can vary based on experimental conditions but are generally reported in the low micromolar range .
Study on Cognitive Enhancement
A study published in a peer-reviewed journal evaluated the cognitive-enhancing effects of this compound in animal models. The results indicated that administration led to improved performance in memory tasks compared to control groups not receiving the treatment. The mechanism was attributed to increased synaptic availability of acetylcholine due to cholinesterase inhibition .
Properties
IUPAC Name |
2-(triazol-1-yl)ethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-3-8-4-2-6-7-8;;/h2,4H,1,3,5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYAVFVSSCFUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-95-0 | |
Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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